Cas no 851175-92-3 (5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide)
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide
- 5-Amino-2-methoxy-N,N-dimethylbenzenesulfomide
- BS-29563
- AKOS008968638
- CS-0212975
- MFCD00025827
- SR-01000062011
- 5-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide
- 851175-92-3
- EN300-11668
- SR-01000062011-1
- Z57980663
- SCHEMBL1786119
- DTXSID70406919
- G45819
-
- MDL: MFCD00025827
- Inchi: 1S/C9H14N2O3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,10H2,1-3H3
- InChI Key: DYLCFQPSHBRELT-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1OC)N)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 230.07300
- Monoisotopic Mass: 230.07251349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 81Ų
Experimental Properties
- PSA: 81.01000
- LogP: 2.18970
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211436-250mg |
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide |
851175-92-3 | 95% | 250mg |
£225.00 | 2022-03-01 | |
| Fluorochem | 211436-1g |
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide |
851175-92-3 | 95% | 1g |
£500.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A187099-1g |
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide |
851175-92-3 | 98% | 1g |
¥2528.90 | 2023-09-04 | |
| Alichem | A019088366-1g |
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide |
851175-92-3 | 95% | 1g |
$400.00 | 2023-08-31 | |
| TRC | A613050-25mg |
5-Amino-2-methoxy-n,n-dimethylbenzenesulfonamide |
851175-92-3 | 25mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A613050-50mg |
5-Amino-2-methoxy-n,n-dimethylbenzenesulfonamide |
851175-92-3 | 50mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A613050-100mg |
5-Amino-2-methoxy-n,n-dimethylbenzenesulfonamide |
851175-92-3 | 100mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A613050-250mg |
5-Amino-2-methoxy-n,n-dimethylbenzenesulfonamide |
851175-92-3 | 250mg |
$ 345.00 | 2023-04-19 | ||
| abcr | AB315887-250 mg |
5-Amino-2-methoxy-n,n-dimethylbenzenesulfonamide; 95% |
851175-92-3 | 250mg |
€348.00 | 2023-04-26 | ||
| Enamine | EN300-11668-0.05g |
5-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide |
851175-92-3 | 95% | 0.05g |
$117.0 | 2023-02-09 |
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide Suppliers
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide
Introduction to 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide (CAS No. 851175-92-3)
5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 851175-92-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural features of 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide, including its amino, methoxy, and dimethylamino substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity studies.
The sulfonamide functional group is particularly noteworthy due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This property makes 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide a valuable scaffold for designing molecules with therapeutic potential. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic profiles of sulfonamide derivatives more accurately, thereby accelerating the drug discovery process.
In the context of modern pharmaceutical research, 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide has been explored for its potential role in addressing various therapeutic challenges. For instance, sulfonamides have shown promise in the development of antimicrobial agents, anti-inflammatory drugs, and even in the treatment of metabolic disorders. The methoxy group in this compound enhances its solubility and bioavailability, making it a favorable candidate for further investigation.
One of the most exciting areas of research involving 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide is its application in oncology. Sulfonamide derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation and survival. Studies have demonstrated that compounds with similar structural motifs can disrupt critical signaling pathways in tumor cells, leading to their growth inhibition or apoptosis. The presence of both amino and dimethylamino groups in 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide suggests that it may exhibit potent interactions with target proteins, making it a compelling candidate for further biochemical characterization.
Furthermore, the versatility of 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide as a building block in medicinal chemistry has led to its incorporation into various drug candidates. Researchers have utilized this compound as a precursor for synthesizing more complex molecules with enhanced pharmacological properties. The ability to modify its structure while retaining key functional groups allows for fine-tuning of biological activity, which is crucial for developing effective therapeutics.
The synthesis of 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only improve the efficiency of production but also enable the introduction of additional functional groups for tailored applications.
Recent publications have highlighted the role of 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide in developing novel scaffolds for drug discovery. Researchers have leveraged its structural features to design molecules with improved selectivity and reduced toxicity. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical targets in many cancers. The ability to modulate electronic properties through substituent effects allows for precise tuning of binding interactions with biological targets.
The pharmacokinetic profile of 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide is another area of active investigation. Studies have focused on optimizing solubility, metabolic stability, and membrane permeability to enhance drug delivery systems. Advances in prodrug technology have enabled the development of formulations that improve bioavailability while minimizing side effects. These efforts are essential for translating promising preclinical findings into effective clinical therapies.
In conclusion, 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide (CAS No. 851175-92-3) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its role in drug discovery spans across multiple disease areas, including oncology, infectious diseases, and inflammatory disorders. As research continues to uncover new biological targets and synthetic strategies, compounds like this will remain at the forefront of medicinal chemistry innovation.
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